molecular formula C14H15N3O3S2 B2544266 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034590-97-9

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2544266
CAS No.: 2034590-97-9
M. Wt: 337.41
InChI Key: FJUNGTNDJXSMOY-UHFFFAOYSA-N
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Description

N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring:

  • A benzo[c][1,2,5]thiadiazole core modified with a 3-methyl substituent and two sulfonyl oxygen atoms (2,2-dioxide).
  • An ethyl linker connecting the thiadiazole moiety to a thiophene-2-carboxamide group. This structure combines electron-deficient aromatic systems (thiadiazole) with a sulfur-containing heterocycle (thiophene), which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-16-11-5-2-3-6-12(11)17(22(16,19)20)9-8-15-14(18)13-7-4-10-21-13/h2-7,10H,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUNGTNDJXSMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach begins with the synthesis of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the methyl group at the third position. Subsequent steps include the synthesis of the thiophene-2-carboxamide moiety and its attachment via a suitable linker. Key reagents and catalysts used in these reactions often include organometallic compounds, palladium catalysts, and various coupling agents. Reaction conditions such as temperature, solvent choice, and pH must be meticulously controlled to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production of this compound involves scaling up the laboratory procedures, focusing on optimizing reaction conditions and minimizing impurities. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility. Industrial chemists also focus on sustainable practices, such as solvent recovery and waste minimization, to ensure environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The thiophene and benzo[c][1,2,5]thiadiazole moieties can undergo oxidation under specific conditions, leading to the formation of sulfone or sulfoxide derivatives.

  • Reduction: : Reduction reactions can target the thiadiazole ring or the carboxamide group, typically using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as LiAlH₄ and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or neutral conditions.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields sulfone or sulfoxide derivatives, while reduction can yield amines or alcohols. Substitution reactions introduce diverse functional groups, enhancing the compound's versatility for further applications.

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring fused with a thiophene moiety and an amide functional group. Its molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 356.38 g/mol.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies reveal that the compound can induce apoptosis and inhibit cell proliferation through mechanisms involving:

  • Cell Cycle Arrest : Disruption of normal cell cycle progression.
  • Apoptotic Pathway Modulation : Alteration of apoptotic markers like Bax/Bcl-2 ratios.

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound has shown efficacy against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Material Science Applications

Beyond biological applications, this compound can be utilized in material science:

  • Organic Electronics : Due to its unique electronic properties derived from the thiophene and thiadiazole moieties, it may be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
  • Sensors : The compound's reactivity can be harnessed to develop sensors for detecting specific biomolecules or environmental pollutants.

Study 1: Anticancer Activity Evaluation

In a study published in Acta Pharmaceutica, researchers synthesized various thiadiazole derivatives and evaluated their anticancer activity against MCF-7 and A549 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .

Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial properties of thiadiazole derivatives against multiple bacterial strains. The study concluded that compounds with structural similarities to this compound demonstrated significant antibacterial activity .

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. Its unique structure allows it to modulate various biological pathways, potentially interacting with enzymes, receptors, and other proteins. Detailed studies are required to elucidate its exact mechanism, but its structure suggests it could act as an inhibitor or activator of specific biochemical pathways.

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives

Key Examples from :

Methyl 1-[(2-Amino-5-Carbamoyl-4-Methylthiophen-3-yl)Carbonyl]-5-Phenyl-4,5-Dihydro-1H-Pyrazole-3-Carboxylate (4) Structural Differences: Incorporates a pyrazole ring fused to the thiophene-carboxamide. Synthesis: 64% yield, purified via ethanol/DMF crystallization. Melting point: 114–116°C . Relevance: Highlights the versatility of thiophene-2-carboxamide in forming fused heterocycles, though the target compound lacks a pyrazole group.

5-Amino-3-Methyl-4-[(3-Methyl-5-oxo-4,5-Dihydro-1H-Pyrazol-1-yl)Carbonyl]Thiophene-2-Carboxamide (6) Structural Differences: Features a dihydropyrazole substituent instead of a thiadiazole. Synthesis: 65% yield, ethanol crystallization. Melting point: 208–210°C .

Benzo-Fused Thiadiazole/Sulfonamide Derivatives

Key Examples from and :

3-Dimethylamino-2H-1,2-Benzo[e]thiazine 1,1-Dioxides (7) Structural Differences: Contains a benzo[e]thiazine dioxide core instead of benzo[c]thiadiazole. Synthesis: Formed via reaction with N,N-dimethylthiocarbamoyl chloride . Relevance: The sulfonyl group in both compounds may confer similar electronic effects, though the benzo[c] vs. benzo[e] fusion alters ring strain and π-conjugation.

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (22)

  • Structural Differences : Substitutes the thiadiazole with a benzo[b]thiophene and adds a benzimidazole group.
  • Synthesis : 52% yield, purified via PE/EtOAc chromatography .
  • Relevance : The carboxamide group’s position (thiophene-2 vs. benzo[b]thiophene-2) may affect binding interactions in biological systems.

Thiadiazole-Triazine Hybrids ()

Example : 7H-1,3,4-Thiadiazole[3,2-a][1,3,5]triazine Derivatives

  • Structural Differences : Fuses thiadiazole with triazine, unlike the target compound’s benzo[c]thiadiazole core.
  • Synthesis: Intermediate N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}amides were characterized via X-ray diffraction .
  • Relevance : Highlights the synthetic utility of thiadiazole in forming polyheterocyclic systems, though the target compound’s structure is less complex.

Key Research Findings

Synthetic Flexibility: Thiophene-2-carboxamide derivatives (e.g., compounds 4–7a-c) are synthesized with moderate to high yields (52–74%) using ethanol or DMF-based crystallization . The target compound’s ethyl-thiadiazole linker may require similar polar solvents for purification.

Thermal Stability : Thiophene-carboxamide analogs exhibit melting points >200°C when fused with rigid heterocycles (e.g., compound 6: 208–210°C) . The target compound’s benzo[c]thiadiazole core may enhance thermal stability further.

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a thiophene ring conjugated with a benzo[c][1,2,5]thiadiazole moiety. Its molecular formula indicates a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiadiazole Core : This may include electrophilic substitution reactions to introduce functional groups.
  • Alkylation : The ethyl group is introduced using reagents like ethyl halides under basic conditions.
  • Amidation : The final step forms the carboxamide group using amine derivatives and acyl chlorides.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
2bHep3B5.46Disruption of spheroid formation
2eHep3B12.58Interaction with tubulin binding pocket

These compounds exhibited biomimetic properties similar to Combretastatin A-4 (CA-4), a known anticancer agent, by inducing apoptosis through cell cycle arrest in the G2/M phase and promoting tubulin aggregation .

2.2 Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. In vitro studies have indicated that thiophene-based carboxamides can exhibit potent activity against various bacterial strains. For example, related compounds have demonstrated significant inhibitory effects on drug-resistant variants of Mycobacterium tuberculosis with low MIC values .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Apoptosis Induction : Activation of caspases and mitochondrial dysfunction leading to programmed cell death.
  • Tubulin Interaction : Similar to CA-4, these compounds may disrupt microtubule dynamics, essential for cell division.
  • Target Protein Interaction : The compound may bind to specific proteins or enzymes involved in cancer progression or microbial resistance .

4.1 Study on Hepatocellular Carcinoma (HCC)

A recent study focused on the effects of thiophene carboxamide derivatives on Hep3B cells demonstrated that certain derivatives could significantly inhibit cell proliferation at low concentrations. The study utilized a 3D spheroid model to mimic tumor-stromal interactions and assess the compounds' effects on tumor architecture .

4.2 Antimicrobial Efficacy Against Mycobacterium tuberculosis

Another study evaluated the antimicrobial properties of thiophene derivatives against Mycobacterium tuberculosis, revealing that some compounds had MIC values significantly lower than standard treatments like pyrazinamide. This suggests potential for developing new therapeutic agents against resistant strains .

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionsImpact on Yield
SolventPolar aprotic (DMF)Enhances reaction rate by stabilizing intermediates
Temperature60–80°CBalances reactivity and side-product formation
CatalystTriethylamine (for amidation)Improves coupling efficiency by scavenging HCl

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm hydrogen environments (e.g., thiophene protons at δ 7.1–7.3 ppm, methyl groups at δ 2.1–2.3 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (expected m/z ≈ 387.47 for [M+H]⁺) .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Q. Data Interpretation Example :

  • IR Absorptions : Look for C=O (1680–1700 cm⁻¹), S=O (1150–1250 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) stretches .

Advanced: How do structural modifications (e.g., substituent changes on thiophene/thiadiazole) affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Thiophene Position : Thiophene-2-carboxamide derivatives show stronger antimicrobial activity than thiophene-3-carboxamide analogs due to enhanced π-π stacking with target enzymes .
  • Methyl Substitution : The 3-methyl group on the thiadiazole ring improves metabolic stability by sterically hindering oxidative degradation .

Q. Experimental Design :

  • Comparative Assays : Test analogs (e.g., fluoro-, methoxy-substituted) in antimicrobial (MIC assays) and anti-inflammatory (COX-2 inhibition) models .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or TNF-α .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer claims)?

Methodological Answer:
Address discrepancies through:

  • Standardized Assays : Replicate studies under uniform conditions (e.g., ATCC microbial strains, MTT assays for cytotoxicity).
  • Target-Specific Profiling : Use siRNA knockdown or CRISPR-edited cell lines to isolate mechanisms (e.g., p53-dependent apoptosis vs. membrane disruption) .

Q. Case Study :

  • Contradiction : reports antimicrobial activity, while highlights anticancer potential.
  • Resolution : Test the compound against both bacterial (e.g., S. aureus) and cancer (e.g., HeLa) cell lines under identical nutrient/media conditions to isolate context-dependent effects .

Basic: What are the solubility challenges, and how can they be mitigated for in vitro assays?

Methodological Answer:

  • Solubility Profile : Limited aqueous solubility (logP ≈ 2.5) due to aromatic and amide groups.

  • Mitigation Strategies :

    Solvent SystemApplication
    DMSO (10% v/v)Stock solutions for cell-based assays
    PEG-400/Water (1:1)In vivo pharmacokinetic studies
    β-Cyclodextrin ComplexationEnhances solubility for oral administration trials

Advanced: What computational tools are recommended for predicting reactivity or metabolic pathways?

Methodological Answer:

  • Reactivity Prediction : Use Gaussian 16 for DFT calculations to model electrophilic/nucleophilic sites (e.g., thiophene C5 as a reactive hotspot) .
  • Metabolism Prediction : Employ SwissADME or ADMET Predictor to identify probable Phase I/II metabolites (e.g., CYP3A4-mediated oxidation of the ethyl linker) .

Advanced: How can scalability challenges in synthesis be addressed for pre-clinical studies?

Methodological Answer:

  • Flow Chemistry : Transition from batch to continuous flow reactors to improve yield (e.g., 65% → 85%) and reduce reaction time .
  • Green Chemistry : Replace DMF with Cyrene™ (a bio-based solvent) to enhance sustainability without compromising efficiency .

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